Cas no 2829292-57-9 ((R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride)
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (2R)-2-amino-2-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride
- MFCD12758188
- 2829292-57-9
- (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol HCl
- (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride
- DS-19773
- (R)-2-amino-2-(4-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride
- N11201
- AKOS030632934
-
- Inchi: 1S/C9H10F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(13)5-14;/h1-4,8,14H,5,13H2;1H/t8-;/m0./s1
- InChI Key: LKRCVAWTGZSLFR-QRPNPIFTSA-N
- SMILES: FC(F)(F)C1C=CC([C@H](CO)N)=CC=1.Cl
Computed Properties
- Exact Mass: 241.0481262g/mol
- Monoisotopic Mass: 241.0481262g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 175
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2Ų
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P024G35-100mg |
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride |
2829292-57-9 | 97% | 100mg |
$221.00 | 2024-05-07 | |
| 1PlusChem | 1P024G35-250mg |
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride |
2829292-57-9 | 97% | 250mg |
$321.00 | 2024-05-07 | |
| 1PlusChem | 1P024G35-1g |
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride |
2829292-57-9 | 97% | 1g |
$903.00 | 2024-05-07 | |
| eNovation Chemicals LLC | Y1230731-5g |
(R)-2-amino-2-(4-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride |
2829292-57-9 | 95% | 5g |
$2500 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1230731-1g |
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride |
2829292-57-9 | 95% | 1g |
$900 | 2024-06-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194177A-100mg |
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride |
2829292-57-9 | 0.97 | 100mg |
¥2741.4 | 2024-07-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194177A-5g |
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride |
2829292-57-9 | 0.97 | 5g |
¥30812.4 | 2024-07-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194177A-1g |
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride |
2829292-57-9 | 0.97 | 1g |
¥10270.8 | 2024-07-24 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | X194177A-250mg |
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride |
2829292-57-9 | 0.97 | 250mg |
¥4109.4 | 2024-07-24 | |
| eNovation Chemicals LLC | Y1230731-5g |
(R)-2-amino-2-(4-(trifluoromethyl)phenyl)ethan-1-ol hydrochloride |
2829292-57-9 | 95% | 5g |
$2500 | 2025-02-28 |
(R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride
Compound CAS No 2829292-57-9: (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol Hydrochloride
The compound with CAS No 2829292-57-9, commonly referred to as (R)-2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of an amino group attached to a chiral carbon, which is further connected to a phenyl ring substituted with a trifluoromethyl group. This structure endows the compound with interesting stereochemical and electronic characteristics, making it a valuable subject for research.
Recent studies have highlighted the importance of chirality in the design of bioactive molecules. The (R)-configuration of this compound plays a crucial role in its interaction with biological systems. Researchers have explored its potential as a building block for constructing more complex molecules, such as those used in the development of enzyme inhibitors or receptor agonists. The trifluoromethyl group, being electron-withdrawing, contributes to the molecule's stability and enhances its ability to participate in various chemical reactions.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and subsequent chiral resolution. The use of advanced techniques like high-performance liquid chromatography (HPLC) has enabled precise separation of enantiomers, ensuring the purity of the (R)-enantiomer. This level of precision is critical for applications in pharmaceuticals, where stereochemistry can significantly influence drug efficacy and safety.
The pharmacological properties of this compound have been extensively studied. Preclinical data suggest that it exhibits promising activity in models of neurodegenerative diseases, such as Alzheimer's disease. Its ability to cross the blood-brain barrier and interact with specific neuronal receptors makes it a potential candidate for therapeutic intervention. Furthermore, recent research has explored its role in modulating cellular signaling pathways, offering new insights into its mechanism of action.
From an industrial perspective, the synthesis and characterization of this compound have been optimized to meet the demands of large-scale production. The use of environmentally friendly reagents and energy-efficient reaction conditions aligns with current trends toward sustainable chemistry practices. This not only reduces the environmental footprint but also lowers production costs, making the compound more accessible for research and development purposes.
In conclusion, CAS No 2829292-57-9 represents a valuable addition to the arsenal of compounds used in modern drug discovery. Its unique structure, coupled with advancements in synthetic methodology and pharmacological understanding, positions it as a key player in future therapeutic innovations. As research continues to uncover its full potential, this compound is expected to contribute significantly to the advancement of medical science.
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